Doxepin-d3 Hydrochloride

描述

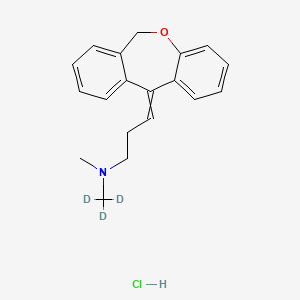

Structure

3D Structure of Parent

属性

CAS 编号 |

347840-07-7 |

|---|---|

分子式 |

C19H22ClNO |

分子量 |

318.9 g/mol |

IUPAC 名称 |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;/i1D3; |

InChI 键 |

MHNSPTUQQIYJOT-NJBVGFLXSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

手性 SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl |

规范 SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

同义词 |

11-(3-Dimethylaminopropylidene-d3)-6,11-dihydrodibenz[b,e]oxepin Hydrochloride; _x000B_Adapin-d3; Aponal-d3; Curatin-d3; Quitaxon-d3; Sinequan-d3; |

产品来源 |

United States |

Synthesis and Isotopic Incorporation Strategies for Doxepin D3 Hydrochloride

Methodological Approaches for Deuterium (B1214612) Labeling

The primary strategy for producing Doxepin-d3 (B12416610) Hydrochloride involves the site-selective replacement of hydrogen atoms with deuterium. A common method is the reduction of an N-doxepin carbamate (B1207046) intermediate using a deuterium source like lithium aluminum deuteride (B1239839). researchgate.net Another approach involves the [11C]methylation of the precursor, desmethyldoxepin, using [11C]methyl triflate. researchgate.net These methods aim to introduce three deuterium atoms, typically on one of the N-methyl groups, resulting in the desired Doxepin-d3 designation. synzeal.comcaymanchem.com

Deuteration at metabolically active sites, such as the N-methyl groups, is a key strategy. researchgate.netnih.gov This is because the N-dealkylation of doxepin (B10761459) is a significant metabolic pathway, and introducing deuterium at this position can alter the drug's pharmacokinetic profile. researchgate.netresearcher.life The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolism, leading to increased plasma concentrations and a longer elimination half-life of the deuterated compound compared to its non-deuterated counterpart. researchgate.netnih.gov

Key Synthetic Steps:

Preparation of Precursor: Synthesis often starts with a precursor molecule that can be chemically modified to incorporate deuterium. For Doxepin-d3, this can be a derivative of doxepin or its demethylated form, nordoxepin. researchgate.netresearchgate.net

Deuterium Incorporation: A deuterating agent is used to introduce deuterium atoms at a specific position. For example, lithium aluminum deuteride can be used to reduce a carbamate precursor, leading to a trideuteromethyl group. researchgate.net

Purification and Salt Formation: The resulting deuterated doxepin is purified and then converted to its hydrochloride salt to improve stability and handling. google.com

Considerations for Selective Deuteration at Specific Molecular Positions

Selective deuteration is critical for creating a useful internal standard and for studying metabolic pathways. dntb.gov.ua The N-dimethylamino group of doxepin is a primary site of metabolism. researchgate.netnih.gov Therefore, selective labeling of one of the methyl groups with deuterium is a common and effective strategy. researchgate.netdntb.gov.ua

The choice of the deuteration position is guided by the intended application. For use as an internal standard in mass spectrometry-based assays, the deuterium label should be in a stable position that is not easily exchanged and provides a clear mass shift from the unlabeled analyte. The N-methyl position is ideal for this purpose.

Table 1: Research Findings on Selective Deuteration of Doxepin

| Research Focus | Key Finding | Reference |

| Metabolic Stability | Deuteration of the N-methyl groups slows down N-dealkylation, a major metabolic pathway for doxepin. | researchgate.netnih.gov |

| Pharmacokinetics | Site-selective deuteration leads to improved pharmacokinetic profiles, including increased plasma concentration and half-life. | researchgate.netnih.govspringermedizin.de |

| Synthetic Strategy | Reduction of an N-doxepin carbamate with lithium aluminum deuteride is a viable method for synthesizing [N-trideuteromethyl] labeled E-doxepin. | researchgate.net |

Production of Certified Reference Materials

Doxepin-d3 Hydrochloride is available as a Certified Reference Material (CRM). cerilliant.comlipomed-usa.comcerilliant.com CRMs are essential for the accurate quantification of doxepin in biological samples and are used in various analytical applications, including:

Clinical Toxicology: Monitoring doxepin levels in patients. cerilliant.comcerilliant.com

Urine Drug Testing: Detecting the presence of doxepin. cerilliant.comcerilliant.com

Forensic Analysis: Quantifying doxepin in forensic samples. cerilliant.comcerilliant.com

These CRMs are typically provided as solutions in a solvent like methanol, at a certified concentration, and are used for isotope dilution methods with Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography/Mass Spectrometry (LC/MS). cerilliant.comcerilliant.comfishersci.com The use of a deuterated internal standard like Doxepin-d3 minimizes analytical variability and improves the accuracy and precision of the quantification.

Isomeric Purity and Control in Deuterated Compound Synthesis (cis/trans)

Doxepin exists as a mixture of (E) and (Z) geometric isomers. newdrugapprovals.org Commercially available doxepin is typically a mixture with the (E)-isomer predominating over the (Z)-isomer, often in a ratio of approximately 85:15. newdrugapprovals.orgcaldic.com This isomeric composition is a result of the manufacturing process, specifically an acid-catalyzed dehydration step. caldic.com

During the synthesis of this compound, it is crucial to control and characterize the isomeric ratio. The (E) and (Z) isomers can have different pharmacological and pharmacokinetic properties. caldic.com Therefore, a well-characterized internal standard must have a known and consistent isomeric ratio.

Certified Reference Materials of this compound are often supplied as a mixture of cis/trans (E/Z) isomers. cerilliant.comcerilliant.comfishersci.com The certificate of analysis for these standards provides information on the isomeric composition, ensuring the reliability of the analytical results obtained using them. The control of isomerism can be influenced by reaction conditions during synthesis, such as temperature.

Analytical Characterization of this compound for Research Purity

The analytical characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. synzeal.com A variety of analytical techniques are employed to ensure the quality of the compound for research and as a certified reference material.

Table 2: Analytical Techniques for Characterization of this compound

| Analytical Technique | Purpose | Key Parameters Measured | Reference |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | Molecular weight, accurate mass, isotopic distribution (d0, d1, d2, d3). | caymanchem.comlgcstandards.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and the position of deuterium labeling. | Chemical shifts, coupling constants, confirmation of deuterium incorporation site. | |

| High-Performance Liquid Chromatography (HPLC) | To assess chemical purity and isomeric ratio. | Purity (typically >95%), ratio of (E) and (Z) isomers. | lgcstandards.comwdh.ac.id |

| Gas Chromatography (GC) | Often coupled with MS for separation and quantification. | Retention time, separation of isomers and metabolites. | oup.com |

The certificate of analysis for a this compound CRM will typically include data from these analytical methods, confirming that the material meets the required specifications for its intended use. fishersci.comlgcstandards.com This ensures that researchers are using a high-purity, well-characterized standard for their analytical work.

Advanced Bioanalytical Methodologies Utilizing Doxepin D3 Hydrochloride

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become an indispensable tool in clinical and forensic toxicology for the precise quantification of drugs and their metabolites. sigmaaldrich.comcerilliant.com When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS offers high sensitivity and selectivity. Doxepin-d3 (B12416610) hydrochloride is frequently employed in these methods to ensure accuracy and reproducibility. caymanchem.comcerilliant.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. It is widely recognized for its ability to accurately quantify multiple analytes in complex biological samples. nih.gov This methodology is frequently recommended for monitoring drug concentrations in blood and is noted for its high sensitivity and accuracy. nih.gov In the context of analyzing tricyclic antidepressants, including doxepin (B10761459), LC-MS/MS provides a robust and efficient alternative to traditional immunoassay screening, which can be prone to false positives. chromatographyonline.com

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive method used in tandem mass spectrometry for quantitative analysis. The optimization of MRM parameters is crucial for achieving the best possible analytical performance. This involves the selection of specific precursor ions and their corresponding product ions for both the analyte (doxepin) and the internal standard (Doxepin-d3 hydrochloride). The collision energy and other instrument settings are fine-tuned to maximize the signal intensity of these ion transitions, thereby enhancing the sensitivity and specificity of the assay.

For instance, in a study developing an LC-MS/MS method for various antidepressants, specific precursor to product ion transitions were identified for doxepin and its deuterated internal standard, Doxepin-d3. thermofisher.com The optimization of these transitions is a key step in method development to ensure that the analytes are detected without interference from other compounds in the matrix. thermofisher.com

The specific ion transitions monitored in an LC-MS/MS analysis are fundamental to the method's selectivity. For Doxepin-d3, the precursor ion is the protonated molecule [M+H]+, which is then fragmented to produce specific product ions. The selection of these transitions is based on their uniqueness and intensity, which helps to differentiate the analyte from other co-eluting substances. Below is a table detailing typical ion transitions for Doxepin-d3 and its related compounds used in LC-MS/MS methods.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |

|---|---|---|---|---|

| Doxepin-d3 | 283.2 | 107.1 | 235.1 | ESI+ |

| N-Desmethyldoxepin-d3 | 269.2 | 107.1 | - | ESI+ |

These transitions are utilized in various studies for the simultaneous quantification of multiple neuropsychotropic drugs or specific antidepressant panels. nih.govthermofisher.com

Multiple Reaction Monitoring (MRM) Parameter Optimization

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compounds

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the quantification of doxepin, often utilizing this compound as an internal standard. oup.comzeptometrix.com This method involves the separation of volatile compounds in the gas phase followed by their detection using a mass spectrometer. For non-volatile compounds or those with polar functional groups, a derivatization step, such as silylation, is often employed to make them suitable for GC analysis. researchgate.net

In a study analyzing doxepin and its major metabolite, desmethyldoxepin, in hair samples, GC-MS was used for quantification. oup.com Doxepin-d3 was used as the internal standard, and the method demonstrated good linearity and a low limit of quantitation. oup.com The retention times for doxepin and Doxepin-d3 were identical, which is a desirable characteristic for an internal standard. oup.com

This compound as an Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. sigmaaldrich.comcerilliant.comcerilliant.com It is particularly crucial in methods like isotope dilution mass spectrometry. sigmaaldrich.comcerilliant.comcerilliant.com The key advantage of using a deuterated standard is that it behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization. researchgate.net This co-elution and similar chemical behavior allow for the correction of variations in sample extraction, injection volume, and matrix effects, leading to highly accurate and precise results. researchgate.netnih.gov

Certified reference materials of this compound are available for use in clinical toxicology, urine drug testing, and forensic analysis applications. sigmaaldrich.comcerilliant.comcerilliant.combioszeparacio.hu

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving high accuracy and precision in quantitative measurements. researchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte (the internal standard, e.g., Doxepin-d3) to the sample at the beginning of the analytical process. researchgate.netnih.gov

The core of the technique lies in the measurement of the altered isotope ratio of the analyte in the spiked sample. researchgate.net Because the analyte and the isotopically labeled standard are chemically identical, they are assumed to behave in the same manner throughout the entire analytical procedure, including extraction, derivatization (if any), and chromatographic separation. researchgate.netnih.gov Therefore, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. This maintains a constant ratio of the native analyte to the labeled standard. nih.gov

By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, and knowing the initial amount of the standard added, the concentration of the analyte in the original sample can be accurately calculated. acs.orgacs.org This method effectively compensates for sample loss and variations in instrument response, making it a highly reliable quantification strategy. researchgate.netnih.gov

Overcoming Matrix Effects and Enhancing Assay Robustness

Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components in a biological sample, pose a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to compensate for these effects. Since Doxepin-d3 shares near-identical physicochemical properties with the analyte doxepin, it co-elutes and experiences similar matrix-induced ionization suppression or enhancement. This co-behavior allows for accurate ratiometric quantification, where the signal of the analyte is normalized to the signal of the internal standard, thereby mitigating the impact of matrix variability.

Research has demonstrated the effectiveness of this approach. In a study developing an LC-MS/MS method for 18 antidepressants in whole blood, Doxepin-d3 was utilized as an internal standard to ensure accuracy. cuny.edu The robustness of a method is its ability to remain unaffected by small, deliberate variations in method parameters. The use of Doxepin-d3 contributes to method robustness by providing a consistent reference point across different sample preparations and analytical runs. sigmaaldrich.com For instance, in the analysis of doxepin and its metabolite nordoxepin in human plasma, the inclusion of a deuterated internal standard was crucial for the development of a rugged assay. nih.gov The consistent response of the internal standard helps to identify and correct for variations in extraction efficiency and instrument response, leading to a more reliable and reproducible method. sigmaaldrich.comnih.gov

Rigorous Method Validation for Research Applications

For any bioanalytical method to be considered reliable for research applications, it must undergo rigorous validation to demonstrate its performance characteristics. researchgate.netphenomenex.comnih.gov The use of this compound is integral to many of these validation parameters.

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. When using Doxepin-d3 as an internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. This approach consistently yields high correlation coefficients (r²), often exceeding 0.99, across a wide range of concentrations.

For example, a study analyzing doxepin and its metabolite desmethyldoxepin in hair established linear standard curves from 0.25 to 20 ng/mg with correlation coefficients of 0.984 and 0.985, respectively, using Doxepin-d3 as the internal standard. oup.com Another LC-MS/MS method for doxepin and nordoxepin in human plasma demonstrated linearity from 15.0 to 3900 pg/mL for doxepin and 5.00 to 1300 pg/mL for nordoxepin, with mean correlation coefficients of 0.9991 and 0.9993, respectively. nih.govresearchgate.net An HPLC method for doxepin hydrochloride also showed excellent linearity with a correlation coefficient of 0.9999 over a concentration range of 0.01 to 1.0 mg/mL. sigmaaldrich.com

| Analyte(s) | Matrix | Linear Range | Correlation Coefficient (r²) | Internal Standard | Reference |

|---|---|---|---|---|---|

| Doxepin, Desmethyldoxepin | Hair | 0.25-20 ng/mg | 0.984, 0.985 | Doxepin-d3 | oup.com |

| Doxepin, Nordoxepin | Human Plasma | 15.0-3900 pg/mL (Doxepin) 5.00-1300 pg/mL (Nordoxepin) | 0.9991, 0.9993 | Propranolol, Desipramine | nih.govresearchgate.net |

| Doxepin Hydrochloride | - | 0.01-1.0 mg/mL | 0.9999 | - | sigmaaldrich.com |

| Doxepin | - | 10-50 µg/ml | 0.9974 | - | innovareacademics.in |

The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The use of a sensitive detector in conjunction with an effective internal standard like Doxepin-d3 allows for the determination of very low LOQs for doxepin and its metabolites.

For instance, an LC-MS/MS method for 18 antidepressants in whole blood reported an LOQ of 2.5 ng/mL for doxepin. cuny.edu In the analysis of doxepin and desmethyldoxepin in hair, the LOQ for both analytes was 0.25 ng/mg. oup.com A highly sensitive LC-MS/MS method for doxepin and nordoxepin in human plasma achieved even lower LOQs of 15.0 pg/mL and 5.00 pg/mL, respectively. nih.gov Another method for the simultaneous determination of doxepin and desmethyldoxepin in plasma reported lower limits of quantification of 0.320 ng/ml and 0.178 ng/ml, respectively. researchgate.net

| Analyte(s) | Matrix | LOQ | Internal Standard | Reference |

|---|---|---|---|---|

| Doxepin | Whole Blood | 2.5 ng/mL | Doxepin-d3 | cuny.edu |

| Doxepin, Desmethyldoxepin | Hair | 0.25 ng/mg | Doxepin-d3 | oup.com |

| Doxepin | Human Plasma | 15.0 pg/mL | Propranolol | nih.gov |

| Nordoxepin | Human Plasma | 5.00 pg/mL | Desipramine | nih.gov |

| Doxepin | Plasma | 0.320 ng/ml | Benzoctamine-HCl | researchgate.net |

| Desmethyldoxepin | Plasma | 0.178 ng/ml | Benzoctamine-HCl | researchgate.net |

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean of a set of results to the true value. The use of Doxepin-d3 as an internal standard significantly improves both the precision and accuracy of bioanalytical methods.

In a study validating an LC-MS/MS method for doxepin and nordoxepin, the intra-batch and inter-batch precision, expressed as the coefficient of variation (%CV), was ≤ 8.3% for both analytes. nih.gov The accuracy ranged from 93.1% to 104.0%. nih.gov Another study analyzing doxepin and desmethyldoxepin in hair at two control levels (2 ng/mg and 15 ng/mg) demonstrated good intra- and interday variability. oup.com An HPLC method for doxepin hydrochloride reported a relative standard deviation (RSD) of 1.47% and 1.44% for the peak areas of the (E)- and (Z)-isomers, respectively, for five repeat injections. sigmaaldrich.com

| Analyte(s) | Matrix | Precision (%CV or %RSD) | Accuracy (%) | Internal Standard | Reference |

|---|---|---|---|---|---|

| Doxepin, Nordoxepin | Human Plasma | ≤ 8.3% (Intra- and Inter-batch) | 93.1% - 104.0% | Propranolol, Desipramine | nih.gov |

| Doxepin (E-isomer) | - | 1.47% | - | - | sigmaaldrich.com |

| Doxepin (Z-isomer) | - | 1.44% | - | - | sigmaaldrich.com |

Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The use of a highly selective detection technique like tandem mass spectrometry (MS/MS) combined with a specific internal standard like Doxepin-d3 ensures high selectivity and specificity.

In LC-MS/MS methods, precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For doxepin, a common transition is m/z 280.1 → 107.0. nih.gov The corresponding transition for Doxepin-d3 would be shifted by three mass units, providing a unique signal that is free from interference from endogenous compounds. This high degree of specificity allows for the accurate quantification of doxepin even in complex matrices like whole blood and plasma, where numerous other substances are present. cuny.edunih.gov The method validation process for a sensitive LC-MS/MS assay for doxepin and nordoxepin included checks for interference from other commonly used medications to ensure the selectivity of the method. nih.gov

Assessing the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions is a critical component of method validation. This compound is known for its stability, with a reported stability of at least four years when stored properly. caymanchem.com Stability studies are typically conducted to evaluate the integrity of the analyte and internal standard during freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

In a study of doxepin and nordoxepin in human plasma, stability was evaluated under different storage conditions, and no evidence of degradation was found. nih.gov The percentage change in stability samples compared to the nominal concentration ranged from 4.7% to 12.3%. nih.gov This demonstrates that the analyte-internal standard system is stable throughout the sample lifecycle, from collection to analysis, ensuring the reliability of the quantitative results.

Selectivity and Specificity Considerations in Complex Biological Matrices

Optimized Sample Preparation Techniques for Labeled Compound Analysis

In the realm of bioanalysis, the accuracy and reliability of quantitative results are paramount. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comcerilliant.com this compound serves as an ideal internal standard for the quantification of doxepin and its metabolites due to its chemical and physical similarities to the analyte, while its mass difference allows for clear differentiation during analysis. researchgate.netnih.gov Effective sample preparation is crucial to remove interfering substances from complex biological matrices like plasma or hair, thereby enhancing the sensitivity and specificity of the assay. nih.govresearchgate.net The choice of extraction technique, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is determined by the nature of the analyte, the matrix, and the desired analytical outcome. nih.govfrontiersin.org

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely employed technique for the isolation of analytes from biological fluids. nih.govfrontiersin.org This method operates on the principle of differential solubility of the target compound between two immiscible liquid phases. For doxepin and its metabolites, LLE is effective due to their lipophilic nature. nih.gov The process typically involves the addition of an organic solvent to the aqueous biological sample, followed by mixing to facilitate the transfer of the analyte into the organic phase, where it is more soluble. This compound is added to the sample prior to extraction to compensate for any variability or loss during the sample preparation and analysis process. researchgate.net

Several LLE protocols have been developed for the analysis of doxepin. One established method involves the use of a hexane-isoamyl alcohol mixture for extraction from plasma samples. researchgate.net Another highly efficient method utilizes methyl tert-butyl ether to extract doxepin and its primary metabolite, nordoxepin, from human plasma. nih.govresearchgate.net This latter method has demonstrated high and consistent recovery rates. For instance, research has shown extraction recoveries for doxepin ranging from 86.6% to 90.4%. nih.govresearchgate.net The selection of the organic solvent is critical; solvents like methyl tert-butyl ether, or mixtures such as hexane-isoamyl alcohol, are chosen for their ability to efficiently extract the lipophilic doxepin from the aqueous plasma matrix. researchgate.netnih.gov

| Matrix | Extraction Solvent/System | Internal Standard | Key Research Findings | Citation |

|---|---|---|---|---|

| Human Plasma | Methyl tert-butyl ether | Propranolol and Desipramine* | Demonstrated high extraction recovery for Doxepin (86.6%–90.4%) and Nordoxepin (88.0%–99.1%). The method was successfully applied to a bioequivalence study. | nih.govresearchgate.net |

| Human Plasma | Hexane-isoamyl alcohol | Doxepin-d3 | Achieved a mean recovery of 90% for doxepin. The method was sensitive enough for bioavailability studies. | researchgate.net |

*In this study, while Doxepin-d3 was not the internal standard, the LLE method is highly relevant for extracting Doxepin.

Solid-Phase Extraction Protocols

Solid-phase extraction (SPE) has emerged as a powerful and often preferred alternative to LLE for sample cleanup and concentration. frontiersin.org SPE provides cleaner extracts by minimizing matrix effects, which can be a significant issue in LC-MS/MS analysis. nih.gov The technique involves passing the liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

For the analysis of doxepin, SPE methods have been successfully applied to various biological matrices, including both plasma and hair. nih.govoup.com In hair analysis, a matrix known for its complexity, SPE is employed to isolate doxepin and its metabolite, desmethyldoxepin. oup.commedchemexpress.com A typical protocol involves pulverizing the hair sample, adding the Doxepin-d3 internal standard, and performing an acid hydrolysis step with 0.1M HCl. oup.comscribd.com The sample is then passed through an SPE column. After washing, the analytes, including Doxepin-d3, are eluted using a solvent mixture such as methylene (B1212753) chloride/isopropanol/ammonium hydroxide (B78521) (78:20:2, v/v/v). scribd.com

In human plasma, novel SPE methods have been developed to offer rapid and sensitive quantification of doxepin and N-nordoxepin. nih.govresearchgate.net These methods are often designed to overcome the cumbersome nature and potential for inadequate recovery associated with other techniques. nih.govresearchgate.net The use of specific SPE cartridges, such as the Waters ACQUITY UPLC BEH C18, followed by analysis with UPLC-MS/MS, has enabled lower limits of quantification, reaching as low as 4 pg/mL for doxepin. nih.gov

| Matrix | Key Preparation Steps | Elution Solvent | Internal Standard | Analytical Method | Citation |

|---|---|---|---|---|---|

| Hair | Pulverization of hair, addition of internal standard, acid hydrolysis (0.1M HCl). | Methylene chloride/isopropanol/ammonium hydroxide (78:20:2) | Doxepin-d3 | GC-MS | oup.commedchemexpress.comscribd.com |

| Human Plasma | Application of plasma to an SPE column (e.g., Waters ACQUITY UPLC BEH C18). | Acetonitrile (as part of the mobile phase) | Not specified in abstract* | LC-MS/MS | nih.govresearchgate.net |

*The study focuses on the development of a novel SPE method for Doxepin, which is a relevant protocol for use with Doxepin-d3 as an internal standard.

Pharmacokinetic and Metabolic Fate Investigations Using Doxepin D3 Hydrochloride in Research

Elucidation of Doxepin (B10761459) Biotransformation Pathways

Identification and Quantification of Primary and Secondary Metabolites

The primary metabolic pathway for doxepin is N-demethylation to form nordoxepin, also known as desmethyldoxepin, which is an active metabolite. drugbank.comnih.gov Subsequent hydroxylation of both doxepin and nordoxepin leads to the formation of various secondary metabolites. pharmgkb.orgwikipedia.org Another metabolic route involves oxidation to produce doxepin N-oxide. pharmgkb.org These hydroxylated metabolites are then conjugated with glucuronic acid to facilitate their excretion. drugbank.compharmgkb.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the simultaneous determination of doxepin and its metabolites in human plasma. nih.govresearchgate.netnih.govhumanjournals.com In these assays, Doxepin-d3 (B12416610) hydrochloride is commonly used as an internal standard to ensure the accuracy and precision of the quantification. nih.govcuny.edu The use of an internal standard helps to correct for variations in sample preparation and instrument response.

Table 1: Major Metabolites of Doxepin

| Metabolite Name | Metabolic Pathway | Activity |

|---|---|---|

| Nordoxepin (Desmethyldoxepin) | N-demethylation | Active |

| Hydroxydoxepin | Hydroxylation | Inactive |

| Hydroxynordoxepin | Hydroxylation | Inactive |

| Doxepin N-oxide | N-oxidation | Inactive |

This table provides a simplified overview of doxepin metabolism. The actual metabolic profile is more complex and can vary between individuals.

Characterization of Cytochrome P450 (CYP) Isoform Involvement

The metabolism of doxepin is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comnih.gov Several CYP isoforms are involved, with CYP2C19 and CYP2D6 playing the most significant roles. drugbank.compharmgkb.orgwikipedia.org CYP1A2, CYP2C9, and CYP3A4 also contribute to a lesser extent. nih.govwikipedia.org

Specifically, the demethylation of doxepin to nordoxepin is mainly mediated by CYP2C19, with minor contributions from CYP1A2 and CYP2C9. wikipedia.org The hydroxylation of both doxepin and nordoxepin is primarily catalyzed by CYP2D6. pharmgkb.orgwikipedia.org Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to significant interindividual differences in doxepin metabolism, affecting both efficacy and the potential for adverse effects. drugbank.comnih.gov For instance, individuals who are "poor metabolizers" for CYP2D6 or CYP2C19 may have higher plasma concentrations of doxepin and its active metabolite, which could increase the risk of toxicity. drugbank.comnih.gov

Table 2: CYP Isoforms Involved in Doxepin Metabolism

| CYP Isoform | Primary Metabolic Reaction |

|---|---|

| CYP2C19 | N-demethylation of Doxepin to Nordoxepin |

| CYP2D6 | Hydroxylation of Doxepin and Nordoxepin |

| CYP1A2 | Minor role in N-demethylation |

| CYP2C9 | Minor role in N-demethylation |

This table summarizes the primary roles of different CYP isoforms in the metabolism of doxepin.

Role of Deuterium (B1214612) Labeling in Investigating Isotope Effects on Metabolism

Deuterium labeling, as seen in Doxepin-d3 hydrochloride, is a valuable technique in drug metabolism research. The substitution of hydrogen with deuterium, a heavier isotope, can lead to a phenomenon known as the kinetic isotope effect (KIE). acs.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and breaking it requires more energy. Consequently, metabolic reactions that involve the cleavage of a carbon-hydrogen bond can be slowed down when deuterium is present at that position.

By strategically placing deuterium atoms at sites of metabolic attack, researchers can investigate the mechanisms and rate-limiting steps of drug metabolism. dntb.gov.ua Studies have shown that deuteration of the N-methyl groups in tricyclic antidepressants can lead to improved pharmacokinetic profiles, including increased plasma concentrations and longer elimination half-lives. nih.govresearchgate.net This is because the N-dealkylation process, a major metabolic pathway, is slowed by the deuterium isotope effect. nih.gov This approach can potentially lead to the development of drugs with enhanced bioavailability and efficacy. nih.govresearchgate.net

Preclinical Pharmacokinetic Research in Animal Models

Animal models are indispensable in preclinical research to understand the pharmacokinetic properties of a drug before it is administered to humans.

Studying Absorption, Distribution, and Excretion (ADME) Dynamics

Preclinical studies in animal models such as rats, mice, and dogs are conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of doxepin. fda.govservice.gov.uk Following oral administration, doxepin is absorbed and undergoes extensive first-pass metabolism in the liver. drugbank.com It is widely distributed throughout the body and is approximately 76% bound to plasma proteins. drugbank.com The primary route of elimination is through the urine, mainly as glucuronide conjugates of its metabolites. drugbank.com Less than 3% of a dose is excreted as unchanged doxepin or nordoxepin. drugbank.comnih.gov

Utilizing Doxepin-d3 to Understand Species-Specific Metabolic Differences

The metabolism of drugs can vary significantly between different species. smolecule.com Understanding these differences is crucial for extrapolating preclinical animal data to humans. tandfonline.com While the general metabolic pathways of doxepin, including demethylation and hydroxylation, are observed across species like rats, dogs, and humans, there can be quantitative differences in the formation of various metabolites. fda.gov For example, glucuronidation patterns can show substantial interspecies variation. smolecule.com The use of this compound as an internal standard in comparative metabolic studies allows for accurate quantification of doxepin and its metabolites across different animal models and in human-derived in vitro systems, helping to elucidate these species-specific metabolic profiles. tandfonline.com

Mechanistic Studies on Drug-Drug Interactions (Conceptual Framework)

The potential for drug-drug interactions is a significant consideration in clinical therapy. This compound is instrumental in elucidating the mechanisms by which doxepin may interact with other co-administered drugs, particularly through the inhibition of cytochrome P450 (CYP) enzymes.

Insights into CYP Inhibition Potential of Doxepin and its Metabolites

Doxepin is primarily metabolized by the cytochrome P450 enzyme system, with CYP2D6 and CYP2C19 playing the most significant roles. wikipedia.orgpreprints.orgsciety.org Research has shown that doxepin and its primary active metabolite, nordoxepin (desmethyldoxepin), can also act as inhibitors of these same enzymes, creating a potential for drug-drug interactions. wikipedia.orgif-pan.krakow.pl

CYP2D6 Inhibition: In vivo studies have demonstrated that doxepin can inhibit the activity of CYP2D6. wikipedia.orgif-pan.krakow.plresearchgate.net One study involving patients treated with 75 to 250 mg/day of doxepin showed a significant alteration in the metabolic ratio of sparteine, a known CYP2D6 substrate. wikipedia.orgresearchgate.net While the inhibition was not potent enough to change the metabolizer phenotype of the patients, it highlights the potential for clinically relevant interactions with other drugs that are substrates of CYP2D6. wikipedia.org In vitro studies have classified doxepin as a weak inhibitor of CYP2D6, with an IC50 value of 6.9 μM. fda.gov

CYP2C19 Inhibition: Doxepin is also a known inhibitor of CYP2C19. medchemexpress.com This enzyme is primarily responsible for the N-demethylation of doxepin to its active metabolite, nordoxepin. wikipedia.org Inhibition of CYP2C19 by doxepin or other co-administered drugs can therefore affect the plasma concentrations of both the parent drug and its active metabolite. preprints.org

The inhibitory effects of doxepin and its metabolites on CYP enzymes are a crucial area of study for predicting and managing drug-drug interactions. The use of this compound allows for the accurate measurement of changes in doxepin and nordoxepin levels when co-administered with other drugs, providing valuable data for these mechanistic studies.

Table 1: Doxepin and its Interaction with CYP Enzymes

| Enzyme | Role in Doxepin Metabolism | Inhibition by Doxepin |

|---|---|---|

| CYP2D6 | Hydroxylation of doxepin and nordoxepin wikipedia.orgresearchgate.net | Weak to moderate inhibitor wikipedia.orgresearchgate.netfda.gov |

| CYP2C19 | N-demethylation to form nordoxepin wikipedia.org | Inhibitor medchemexpress.com |

| CYP1A2 | Minor role in metabolism wikipedia.org | Significant inhibition medchemexpress.com |

| CYP2C9 | Minor role in metabolism wikipedia.org | Not a significant inhibitor fda.gov |

| CYP3A4 | Minor role in metabolism wikipedia.org | Not a significant inhibitor |

Application in Investigating Metabolism-Mediated Toxicities

The metabolism of a drug can sometimes lead to the formation of reactive metabolites that can cause cellular damage and toxicity. Investigating the potential for metabolism-mediated toxicities is a critical aspect of drug safety assessment.

While direct studies on the metabolism-mediated toxicities of this compound are limited, the principles of its use can be applied to this area of research. By tracing the metabolic fate of doxepin using its deuterated form, researchers can identify and quantify various metabolites. This information is crucial for determining if any of these metabolites are responsible for adverse effects.

For instance, understanding the pathways that lead to the formation of potentially toxic metabolites can help in predicting which individuals might be at a higher risk. Genetic variations in CYP enzymes, such as being a poor metabolizer for CYP2D6 or CYP2C19, can lead to altered metabolic profiles and potentially increase the risk of toxicity. drugbank.compharmgkb.org Studies have shown that individuals with certain CYP2D6 polymorphisms may have reduced clearance of doxepin and its metabolites, leading to higher plasma concentrations. pharmgkb.org

Although doxepin is generally considered to have a wide safety margin, cardiotoxicity is a known risk with tricyclic antidepressants, particularly at high doses. fda.govnih.gov This toxicity is linked to the blockade of hERG channels. fda.gov Research into how different metabolic profiles might influence the concentration of doxepin and its metabolites at the cardiac tissue level is an area where this compound could be a valuable tool.

Preclinical Research Applications and Models Employing Doxepin D3 Hydrochloride

Neuropharmacological and Behavioral Research Applications

The neuropharmacological effects of doxepin (B10761459) have been extensively studied, providing a foundation for understanding its therapeutic actions and potential side effects. These investigations often utilize animal models to explore its impact on behavior and neurological mechanisms.

In vitro studies have been instrumental in characterizing the binding profile of doxepin to various receptors and transporters, which underlies its pharmacological effects. Doxepin is known to interact with a range of targets, contributing to both its therapeutic efficacy and its side-effect profile. wikipedia.org

Doxepin demonstrates a notable affinity for several key neuroreceptors. It acts as a potent antagonist of the histamine (B1213489) H1 receptor. caymanchem.commedchemexpress.com Furthermore, it binds to the serotonin (B10506) (5-HT) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). caymanchem.com Its interaction extends to the 5-HT2 receptor, muscarinic acetylcholine (B1216132) receptors, and α1-adrenergic receptors. caymanchem.comnih.gov The compound's high affinity for the H1 receptor is believed to be a key mechanism behind its sedative properties. nih.gov

The table below summarizes the binding affinities of doxepin for various receptors and transporters, as determined by in vitro studies.

| Receptor/Transporter | Binding Affinity (Ki or Kd in nM) |

| Histamine H1 Receptor | 1.23 (Ki) caymanchem.com |

| Norepinephrine Transporter (NET) | 29.5 (Kd) caymanchem.com |

| Serotonin Transporter (SERT) | 68 (Kd) caymanchem.com |

| 5-HT2 Receptor | 27 (Kd) caymanchem.com |

| Muscarinic Acetylcholine Receptor | 23 (Kd) caymanchem.com |

| α1-Adrenergic Receptor | 23.5 (Kd) caymanchem.com |

| Dopamine Transporter (DAT) | 12,100 (Kd) caymanchem.com |

This table presents the binding affinities of doxepin to various neuroreceptors and transporters. A lower Ki or Kd value indicates a higher binding affinity.

Animal models are critical for investigating the potential analgesic effects of compounds like doxepin in the context of neuropathic pain. researchgate.net Studies have utilized models such as the chronic constriction injury (CCI) of the sciatic nerve in mice to evaluate the efficacy of doxepin in alleviating pain-related behaviors. caymanchem.comnih.gov

In a mouse model of neuropathic pain induced by chronic constriction injury, doxepin has been shown to reduce allodynia and hyperalgesia. caymanchem.combiomol.com Research indicates that doxepin can be more effective than other antidepressants, such as venlafaxine, in mitigating thermal hyperalgesia and mechanical allodynia. nih.gov The analgesic effects of doxepin are thought to be mediated, in part, by its influence on descending monoaminergic pathways and its anti-inflammatory properties. nih.govnih.gov

To study the antidepressant-like effects of doxepin, researchers employ various animal models of depression and stress. caymanchem.com These models, such as the chronic stress-induced depression model in mice, allow for the evaluation of behavioral changes that are analogous to depressive symptoms in humans. caymanchem.com

In a mouse model of depression induced by chronic stress, oral administration of doxepin has been observed to increase the distance traveled in the center of an open field test and decrease immobility time in the forced swim test. caymanchem.com These behavioral changes are indicative of an antidepressant-like effect. The underlying mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain. fda.gov

Animal Models for Studying Neuropathic Pain Mechanisms

Nonclinical Toxicology and Safety Research

Nonclinical toxicology studies are essential for identifying potential safety concerns before a drug is considered for human use. These studies involve both in vitro and in vivo models to assess the genotoxic and reproductive risks of a compound.

Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material. A standard battery of tests is typically used, including the bacterial reverse mutation assay (Ames test) and chromosomal aberration assays in mammalian cells. fda.gov

The genotoxic potential of doxepin hydrochloride has been evaluated in a standard battery of genetic toxicology studies. fda.gov These studies included an in vitro bacterial reverse mutation assay and an in vitro chromosomal aberrations assay. The results of these assays indicated that doxepin hydrochloride was not genotoxic. fda.gov However, some research suggests that at higher concentrations, doxepin may have the potential to be genotoxic. nih.govresearchgate.net

Reproductive and developmental toxicology studies are performed in animals to assess the potential effects of a substance on fertility, pregnancy, and offspring development. nih.govfda.gov These studies are typically conducted in rodent and non-rodent species. fda.gov

In studies conducted in rats, doxepin has been shown to potentially reduce fertility in both males and females. nih.gov Administration of doxepin to pregnant rats and rabbits resulted in adverse effects on the development of offspring at doses higher than the maximum recommended human dose. fda.gov In a pre- and post-natal study in rats, altered viability, growth, and development of the F1 pups were observed. fda.gov

The table below summarizes some of the findings from in vivo reproductive and developmental toxicology studies of doxepin.

| Study Type | Animal Model | Key Findings |

| Fertility and Early Embryonic Development | Rat | Increased copulatory interval, decreased fertility index, adverse effects on sperm, decreased numbers of corpora lutea, implantation sites, and viable embryos. fda.gov |

| Embryo-fetal Development | Rat | Adverse maternal and developmental effects at higher doses, including developmental delays and fetal alterations. fda.gov |

| Embryo-fetal Development | Rabbit | Slightly decreased fetal body weights at higher doses. fda.gov |

| Pre- and Post-natal Development | Rat | Altered viability, growth, and development of F1 pups. fda.gov |

This table outlines the key findings from reproductive and developmental toxicology studies of doxepin in animal models.

Future Perspectives and Advancements in Doxepin D3 Hydrochloride Research

Integration with Emerging Analytical Platforms (e.g., High-Resolution Mass Spectrometry)

The analysis of Doxepin-d3 (B12416610) Hydrochloride and its metabolites is increasingly benefiting from the precision and sensitivity of high-resolution mass spectrometry (HRMS). humanjournals.comresearchgate.netnih.gov HRMS, often coupled with liquid chromatography (LC-MS/MS), offers a significant advantage over traditional analytical techniques by providing highly accurate mass measurements, which aids in the definitive identification of compounds and their metabolic products. humanjournals.comresearchgate.netnih.gov This is particularly crucial for distinguishing between the deuterated compound and its non-deuterated counterpart, as well as their respective metabolites, which may have very similar chemical properties. researchgate.net

Future research will likely see the broader application of HRMS in pharmacokinetic and pharmacodynamic studies of Doxepin-d3 Hydrochloride. researchgate.net The enhanced sensitivity of these platforms allows for the detection of minute quantities of the compound and its metabolites in various biological matrices, providing a more detailed picture of its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net This level of detail is essential for understanding the subtle but significant ways in which deuteration alters the drug's behavior in the body. cdnsciencepub.comnih.gov

Key Analytical Parameters for Doxepin (B10761459) Analysis using LC-MS/MS:

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 280.1 | nih.gov |

| Product Ion (m/z) | 107.0 | nih.gov |

| Internal Standard | Doxepin-d3 | researchgate.net |

| Linear Dynamic Range | 15.0–3900 pg/mL | nih.gov |

| Extraction Recovery | 86.6%–90.4% | nih.gov |

Expansion into Multi-Omics Research (e.g., Metabolomics, Lipidomics)

The fields of metabolomics and lipidomics, which involve the comprehensive study of small molecules and lipids in a biological system, offer a powerful lens through which to view the effects of this compound. nih.govcas.czfrontiersin.org By analyzing the global changes in metabolites and lipids following administration of the deuterated drug, researchers can gain insights into its mechanism of action and potential off-target effects. nih.govcas.cz

Future studies could employ metabolomic and lipidomic approaches to compare the metabolic fingerprints of Doxepin and this compound. nih.govfrontiersin.org This could reveal previously unknown metabolic pathways affected by the drug and highlight the specific advantages of the deuterated form. mdpi.com For instance, lipidomic analysis could shed light on how the compound interacts with cell membranes and influences lipid signaling pathways, which are crucial in neuronal function. mdpi.com The integration of these "-omics" technologies will provide a more holistic understanding of the drug's impact on the biological system. cas.cz

Development of Novel Deuterated Analogs for Specific Research Questions

For example, deuterating different parts of the molecule could lead to analogs with varying degrees of resistance to metabolism by cytochrome P450 enzymes, which are primarily responsible for breaking down doxepin in the liver. cdnsciencepub.compatsnap.com This could result in compounds with longer half-lives or altered metabolite profiles, which could be advantageous for specific therapeutic applications. researchgate.net The development of a library of deuterated doxepin analogs would be a valuable tool for probing the structure-activity relationships of this important class of antidepressants.

Strategic Importance of Stable Isotope Labeling in Accelerating Preclinical Drug Development

The use of stable isotope-labeled compounds like this compound is of immense strategic importance in accelerating preclinical drug development. researchgate.netnih.gov These labeled compounds serve as ideal internal standards in bioanalytical methods, ensuring the accuracy and precision of quantitative measurements. chemie-brunschwig.chresearchgate.net This is a critical component of pharmacokinetic studies, which are a cornerstone of preclinical development. researchgate.net

Furthermore, stable isotope labeling allows for "cassette" dosing studies, where multiple drug candidates can be administered simultaneously, with each compound uniquely labeled. This approach can significantly reduce the time and resources required for preclinical screening. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to slow down metabolism, which can lead to improved pharmacokinetic profiles. cdnsciencepub.comnih.gov This can translate to lower required doses and potentially fewer adverse effects. bioscientia.de The ability to modulate metabolism through deuteration provides a powerful tool for medicinal chemists to optimize drug candidates early in the development process. nih.govnih.gov

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Doxepin-d3 Hydrochloride and its (Z)/(E)-isomers in experimental samples?

- Methodological Answer : Use reverse-phase HPLC with a mobile phase containing acetonitrile, methanol, and triethylamine buffer (pH 6.0) to separate isomers. Quantify using UV detection at 292 nm, with peak area ratios calibrated against USP-certified reference standards. Ensure a resolution (R) ≥1.5 between isomers and validate linearity (0.1–0.8 µg/mL) and precision (RSD <2%) per USP guidelines .

Q. How should this compound be stored to ensure chemical stability during longitudinal studies?

- Methodological Answer : Store lyophilized powder at 2–8°C in amber vials to prevent photodegradation. For solutions, use methanol as a solvent and avoid exposure to strong oxidizers or extreme temperatures (>40°C). Monitor decomposition products (e.g., CO, NOx) via GC-MS if stored beyond 6 months .

Q. What quality control parameters are critical for verifying deuterium incorporation in this compound synthesis?

- Methodological Answer : Confirm isotopic purity (≥99 atom% D) using high-resolution mass spectrometry (HRMS) and compare with non-deuterated analogs. Validate via NMR to ensure deuterium placement at the dimethylaminoethyl side chain, which is critical for metabolic stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic data between Doxepin and this compound in preclinical models?

- Methodological Answer : Apply isotopic dilution assays using Doxepin-d3 as an internal standard in LC-MS/MS to correct for matrix effects. Validate cross-study reproducibility by harmonizing extraction protocols (e.g., protein precipitation with acetonitrile vs. solid-phase extraction) and adjusting for deuterium isotope effects on metabolic clearance rates .

Q. What experimental design optimizes the detection of trace-level this compound decomposition products in biological matrices?

- Methodological Answer : Implement a two-tiered approach:

Screening : Use GC-MS with electron ionization to identify volatile decomposition products (e.g., CO, halogenated fragments).

Quantification : Employ LC-MS/MS with a C18 column and 0.1% formic acid mobile phase to isolate non-volatile degradants (e.g., N-oxide derivatives). Calibrate against certified reference materials (e.g., Doxepin N-Oxide) .

Q. How can researchers validate a novel spectrofluorimetric method for this compound against established USP protocols?

- Methodological Answer : Cross-validate by spiking samples with eosin Y to form fluorescent ion-pair complexes (λex/λem = 464/567 nm). Compare results with USP HPLC data using Bland-Altman analysis. Ensure method sensitivity (LOD ≤2.95 ng/mL) and specificity via forced degradation studies under acidic/oxidative conditions .

Data Contradiction Analysis Framework

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。